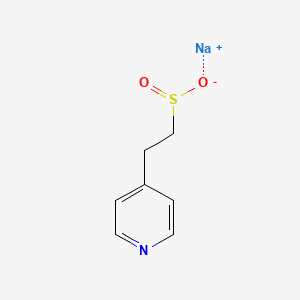
Sodium 2-(pyridin-4-yl)ethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(pyridin-4-yl)ethane-1-sulfinate is a chemical compound with the molecular formula C₇H₈NNaO₂S and a molecular weight of 193.20 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(pyridin-4-yl)ethane-1-sulfinate typically involves the reaction of pyridin-4-yl-ethanol with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(pyridin-4-yl)ethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-(pyridin-4-yl)ethane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Sodium 2-(pyridin-4-yl)ethane-1-sulfinate exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The compound targets specific molecular pathways, including enzyme-catalyzed reactions and protein-ligand interactions . Its unique structure allows it to interact with a wide range of biological molecules, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(pyridin-2-yl)ethane-1-sulfinate
- Sodium 2-(pyridin-3-yl)ethane-1-sulfinate
- Sodium 2-(pyridin-4-yl)ethane-1-sulfonate
Uniqueness
Sodium 2-(pyridin-4-yl)ethane-1-sulfinate is unique due to its specific structural configuration, which provides distinct reactivity and interaction profiles compared to its isomers and analogs. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
Molecular Formula |
C7H8NNaO2S |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
sodium;2-pyridin-4-ylethanesulfinate |
InChI |
InChI=1S/C7H9NO2S.Na/c9-11(10)6-3-7-1-4-8-5-2-7;/h1-2,4-5H,3,6H2,(H,9,10);/q;+1/p-1 |
InChI Key |
NCZGQKXUZZJOSD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















